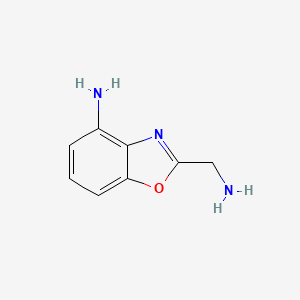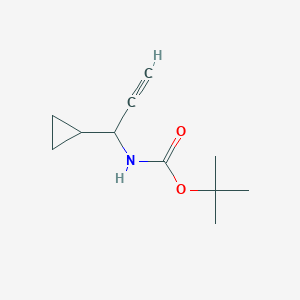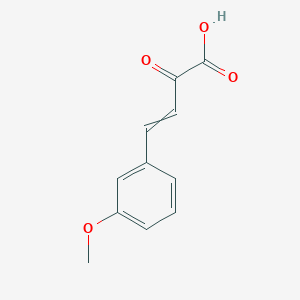
4-Aminobenzoxazole-2-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoxazole-2-methanamine is a heterocyclic compound with the molecular formula C8H9N3O It is a derivative of benzoxazole, which is known for its broad spectrum of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoxazole-2-methanamine typically involves the reaction of 2-aminophenol with an appropriate aldehyde under acidic conditions. One common method involves the use of acetic acid as an electrolyte in an electrochemical cell, which provides a cleaner reaction with minimal impurities . Another method involves the use of magnetic solid acid nanocatalysts, which can achieve high yields under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable and robust synthetic routes. These methods focus on high atom economy and the use of environmentally friendly catalysts to minimize waste and reduce costs. The use of nanocatalysts and electrochemical methods are particularly favored in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzoxazole-2-methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
4-Aminobenzoxazole-2-methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 4-Aminobenzoxazole-2-methanamine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity and interferes with intracellular processes, leading to cell death . In anticancer applications, it can induce cell cycle arrest and apoptosis by interacting with DNA and various cellular proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzoxazole: Similar in structure but lacks the methanamine group.
4-Aminobenzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-Aminobenzothiazole: Similar to 4-Aminobenzoxazole-2-methanamine but with a sulfur atom and different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methanamine group enhances its reactivity and allows for the formation of a wide range of derivatives with potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
2-(aminomethyl)-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C8H9N3O/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4,9-10H2 |
Clé InChI |
GPOOKSVGHLOENG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromothieno[2,3-b]pyridin-3-amine](/img/structure/B11728420.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine](/img/structure/B11728443.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728446.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728466.png)
![[(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea](/img/structure/B11728485.png)
![[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea](/img/structure/B11728493.png)
![Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester](/img/structure/B11728503.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11728507.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728509.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728510.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728511.png)


